4-Amino-7-chloro-2-methylquinoline
Overview
Description
4-Amino-7-chloro-2-methylquinoline is a derivative of the 4-aminoquinoline family, which has been extensively studied due to its potential in medicinal chemistry, particularly as an antimalarial and anticancer agent. The core structure of 4-aminoquinoline is known for its effectiveness in the treatment and prophylaxis of malaria, with chloroquine being one of the most significant drugs in this class . The introduction of a chloro and methyl group at specific positions on the quinoline ring system can lead to compounds with interesting biological activities and physical properties.
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with various amines. For instance, 4-chloro-7-substituted-quinolines can be reacted with mono/dialkyl amines to yield a series of 4-aminoquinoline derivatives . Similarly, 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized, demonstrating the versatility of the quinoline core in undergoing various chemical transformations . The synthesis process can include steps such as methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination, as seen in the preparation of related quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of 4-amino-2-methylquinolinium derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a 4-amino-2-methylquinolinium salt was determined, revealing a slightly distorted tetrahedral coordination around the iron cation and the presence of hydrogen-bonded chains and stacked quinoline molecules within the crystal lattice . Single-crystal X-ray structures of various N-alkylated products of 4-amino-7-chloroquinolines have also been reported, providing insights into the molecular conformations and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 4-aminoquinoline derivatives is influenced by the substituents on the quinoline nucleus. For example, the chloro group in the 7-position can be substituted with amino alcohols, leading to novel analogs . The amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been investigated, showing that the reactivity is affected by steric and electronic effects of the substituents . These reactions are crucial for the development of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives are determined by their molecular structure. For instance, the lead molecule in a study of chirally defined side chain variants of 7-chloro-4-aminoquinoline exhibited good solid-state properties and favorable drug-like characteristics based on in vitro absorption, distribution, metabolism, and excretion (ADME) parameters . The magnetic measurements of 4-amino-2-methylquinolinium salts indicated antiferromagnetic interactions, which are transmitted through the crystal lattice, suggesting interesting magnetic properties .
Scientific Research Applications
Antimalarial Activity
4-Amino-7-chloro-2-methylquinoline and its derivatives have been extensively studied for their antimalarial properties. Research indicates that these compounds act by complexing with ferriprotoporphyrin IX, inhibiting its conversion to beta-hematin and thus its detoxification. The presence of a basic amino side chain and a 7-chloro group in the 4-aminoquinoline ring is essential for strong antiplasmodial activity (Egan et al., 2000). Additionally, novel derivatives of 4-aminoquinoline, particularly those with chirally defined side chains, have shown curative activity against chloroquine-resistant malaria parasites (Dola et al., 2016).
Synthesis and Modification
Synthesis and modification of 4-amino-7-chloro-2-methylquinoline derivatives have been explored for various applications. Novel 4-amino-2-phenylquinoline derivatives were synthesized through amination reactions with amide solvents (Tsai et al., 2008). The study by Casagrande et al. (2012) synthesized a set of 7-chloro-N-(heteroaryl)-methyl-4-aminoquinoline and their derivatives, showing promising antimalarial activities (Casagrande et al., 2012).
Antimicrobial Properties
Some derivatives of 4-amino-7-chloro-2-methylquinoline have been explored for their antimicrobial properties. For instance, the synthesis of 2-amino-3-cyano-4-(2'-chloro-7'-methylquinolin-3'-yl)-6-arylpyridines and their screening for antimicrobial activity were conducted, indicating potential uses in this field (Dobaria et al., 2003).
Cytotoxicity and Potential Anticancer Applications
A series of 4-aminoquinoline derivatives synthesized from 4-chloro-7-substituted-quinolines were examined for their cytotoxic effects on human breast tumor cell lines. This indicates the potential of 4-aminoquinoline as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
Safety And Hazards
The safety data sheet for 4-Amino-7-chloro-2-methylquinoline indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
properties
IUPAC Name |
7-chloro-2-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUQXDHWGQINPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499342 | |
Record name | 7-Chloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-chloro-2-methylquinoline | |
CAS RN |
68017-47-0 | |
Record name | 7-Chloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68017-47-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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